molecular formula C8H10N2O4S B1606728 4-ethylsulfonyl-2-nitroaniline CAS No. 23306-60-7

4-ethylsulfonyl-2-nitroaniline

Cat. No.: B1606728
CAS No.: 23306-60-7
M. Wt: 230.24 g/mol
InChI Key: NAELBNIEPRXPCO-UHFFFAOYSA-N
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Description

4-Ethylsulfonyl-2-nitroaniline (CAS: 23306-60-7) is a nitroaromatic compound characterized by a sulfonyl (-SO₂-) and nitro (-NO₂) group on the benzene ring. Its IUPAC name is 4-(ethylsulfonyl)-2-nitroaniline, with synonyms including 2-Nitro-4-ethanesulfonylaniline and 4-Amino-3-nitrophenyl ethyl sulfone . It serves as a critical intermediate in synthesizing dyes, pH indicators, UV stabilizers, and optical brighteners . The compound is synthesized via alkylation of 4-thiocyano-2-nitroaniline followed by oxidation of 2-nitro-4-(ethylthio)aniline, maintaining unprotected primary amine functionality during these steps .

Properties

IUPAC Name

4-ethylsulfonyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-15(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAELBNIEPRXPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066872
Record name Benzenamine, 4-(ethylsulfonyl)-2-nitro-
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Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23306-60-7
Record name 4-(Ethylsulfonyl)-2-nitrobenzenamine
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Record name 4-(Ethylsulfonyl)-2-nitroaniline
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Record name Benzenamine, 4-(ethylsulfonyl)-2-nitro-
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Record name Benzenamine, 4-(ethylsulfonyl)-2-nitro-
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Record name 4-(ethylsulphonyl)-2-nitroaniline
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Record name 4-(Ethylsulfonyl)-2-nitroaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylsulfonyl-2-nitroaniline typically involves the nitration of 4-(ethylsulfonyl)aniline. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Common reagents used in this process include concentrated nitric acid and sulfuric acid as the nitrating agents.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and ethylsulfonyl groups influence the reactivity and orientation of the substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-(ethylsulfonyl)aniline.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-ethylsulfonyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethylsulfonyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group can influence the compound’s solubility, stability, and overall reactivity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence the chemical behavior of nitroaniline derivatives.

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Synthesis Toxicity/Stability Notes References
4-Ethylsulfonyl-2-nitroaniline -SO₂C₂H₅, -NO₂, -NH₂ 244.29 Dyes, UV stabilizers; alkylation/oxidation No direct toxicity data reported
4-(Methylsulfanyl)-2-nitroaniline -SMe, -NO₂, -NH₂ 184.22 (CAS: 23153-09-5) Research chemical; thioether intermediate Lower oxidation stability (thioether vs. sulfonyl)
4-Chloro-2-nitroaniline (4C2NA) -Cl, -NO₂, -NH₂ 192.59 (CAS: 89-63-4) Industrial intermediate Hepatotoxic (58% viability loss in 3h at 2 mM)
N-Ethyl-4-fluoro-2-nitroaniline -F, -NHEt, -NO₂ 214.21 (CAS: 774-22-1) Specialty synthesis (fluorinated intermediates) Fluorine enhances electronegativity
4-Butyl-2-nitroaniline -Bu, -NO₂, -NH₂ 208.26 Synthetic intermediate; one-pot acylation/nitration (76% yield) No toxicity data available
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline -F, -NH(CH₂CH₂OH), -NO₂ 200.17 (CAS: 509151-97-7) Pharmaceutical intermediates Hydroxyethyl improves solubility

Key Observations:

  • Sulfonyl vs. Sulfanyl Groups : The ethylsulfonyl group (-SO₂C₂H₅) in this compound enhances oxidative stability compared to the thioether (-SMe) in 4-(methylsulfanyl)-2-nitroaniline, which is prone to oxidation .
  • Halogen Substituents : Chloro (e.g., 4C2NA) and fluoro derivatives exhibit distinct toxicity profiles. Chloro analogs induce significant hepatocellular damage (e.g., 58% viability loss in hepatocytes) , while fluoro groups (e.g., N-Ethyl-4-fluoro-2-nitroaniline) may improve metabolic resistance .

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